5-(2H-1,3-Benzodioxol-5-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazole-1-carbaldehyde
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Overview
Description
5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE is a complex organic compound with a unique structure that includes a benzodioxole ring, a hydroxyphenyl group, and a dihydropyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE typically involves multi-step organic reactions One common method includes the condensation of a benzodioxole derivative with a hydroxyphenyl hydrazine, followed by cyclization to form the dihydropyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbaldehyde group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and hydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The dihydropyrazole ring may also play a role in stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-METHANOL
- 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-ACETIC ACID
Uniqueness
The uniqueness of 5-(2H-1,3-BENZODIOXOL-5-YL)-3-(2-HYDROXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBALDEHYDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C17H14N2O4 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazole-2-carbaldehyde |
InChI |
InChI=1S/C17H14N2O4/c20-9-19-14(11-5-6-16-17(7-11)23-10-22-16)8-13(18-19)12-3-1-2-4-15(12)21/h1-7,9,14,21H,8,10H2 |
InChI Key |
IZRQQFNTVFIKRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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